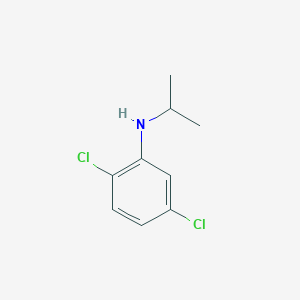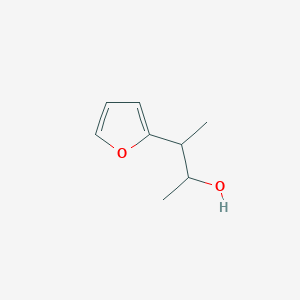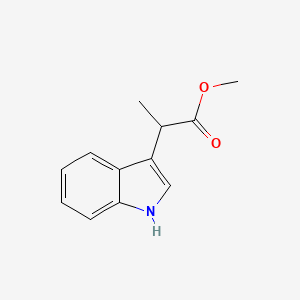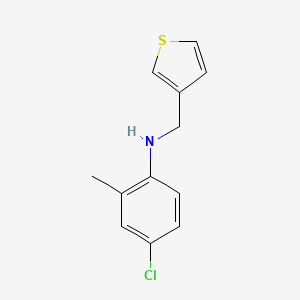
1-(1,2-Dimethylpiperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dimethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dimethylpiperidin-4-yl)piperazine typically involves the reaction of piperazine with 1,2-dimethylpiperidine under controlled conditions. One common method involves the use of reductive amination, where the piperazine is reacted with 1,2-dimethylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dimethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-(1,2-Dimethylpiperidin-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1,2-Dimethylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
- 1-Methylpiperazine
- 4-Methylpiperazine
- 1,4-Dimethylpiperazine
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(1,2-dimethylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C11H23N3/c1-10-9-11(3-6-13(10)2)14-7-4-12-5-8-14/h10-12H,3-9H2,1-2H3 |
InChI Key |
GLOYJXHVEIKBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)


amine](/img/structure/B13253872.png)
![4-[(Cyclopropylmethyl)amino]butan-2-ol](/img/structure/B13253889.png)
![1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid](/img/structure/B13253890.png)

![2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13253897.png)
![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
![Diethyl({3-[(thian-3-yl)amino]propyl})amine](/img/structure/B13253906.png)
![2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13253909.png)



